molecular formula C13H21N3O2 B13161862 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13161862
M. Wt: 251.32 g/mol
InChI Key: QIEXIIXDZATDLA-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with a carboxylic acid group and an aminoethyl group linked to a dimethylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the carboxylic acid group through oxidation reactions. The aminoethyl group can be introduced via nucleophilic substitution reactions, followed by the attachment of the dimethylpyrazole moiety through condensation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield esters or amides, while substitution reactions may introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

    1-[2-Amino-1-(1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid: Lacks the dimethyl substitution on the pyrazole ring.

    1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid: Has a different substitution pattern on the pyrazole ring.

    1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclohexane-1-carboxylic acid: Features a cyclohexane ring instead of a cyclopentane ring

Uniqueness: 1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

1-[2-amino-1-(2,4-dimethylpyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H21N3O2/c1-9-8-15-16(2)11(9)10(7-14)13(12(17)18)5-3-4-6-13/h8,10H,3-7,14H2,1-2H3,(H,17,18)

InChI Key

QIEXIIXDZATDLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

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